molecular formula C11H21NO3S B2502717 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide CAS No. 2287301-00-0

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide

Cat. No.: B2502717
CAS No.: 2287301-00-0
M. Wt: 247.35
InChI Key: YCPFOHFZHHBDDX-UHFFFAOYSA-N
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Description

1-Oxaspiro[46]undecan-2-ylmethanesulfonamide is a chemical compound with the molecular formula C11H21NO3S It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a methanesulfonamide group

Scientific Research Applications

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials or as a specialty chemical in various industrial processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the spirocyclic ring system followed by the introduction of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions may lead to the formation of secondary amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide can be compared with other spirocyclic sulfonamides, such as:

    1-Oxaspiro[4.5]decan-2-ylmethanesulfonamide: Similar structure but with a different ring size.

    1-Oxaspiro[5.6]dodecan-2-ylmethanesulfonamide: Larger ring system with potentially different chemical properties.

    Spiro[4.6]undecan-2-ylmethanesulfonamide: Lacks the oxygen atom in the spiro ring, leading to different reactivity.

The uniqueness of this compound lies in its specific ring size and the presence of the oxaspiro moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-oxaspiro[4.6]undecan-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPFOHFZHHBDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(O2)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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